molecular formula C15H20ClN3O B1459528 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride CAS No. 1803599-54-3

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride

Cat. No.: B1459528
CAS No.: 1803599-54-3
M. Wt: 293.79 g/mol
InChI Key: JZFDTVNBLZUUDC-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a piperidine ring, and a phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the reduction of a pyridine derivative using hydrogenation or other reducing agents.

    Coupling Reactions: The final step involves coupling the oxazole and piperidine rings through a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the oxazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

    1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine: The base compound without the hydrochloride salt.

    2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar structural features.

    Piperidin-4-amine: A piperidine derivative with potential biological activities.

Uniqueness: 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride is unique due to its combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.ClH/c16-13-6-8-18(9-7-13)10-14-11-19-15(17-14)12-4-2-1-3-5-12;/h1-5,11,13H,6-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFDTVNBLZUUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=COC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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